REACTION_CXSMILES
|
[CH2:1]([O:8][CH:9]1[CH2:18][CH2:17][C:12]2(OCC[O:13]2)[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.O.[Cl-].[Na+]>C(OC(C)C)(C)C>[CH2:1]([O:8][CH:9]1[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 20 hours' stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was carried out for a further four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with diisopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation under a high vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |